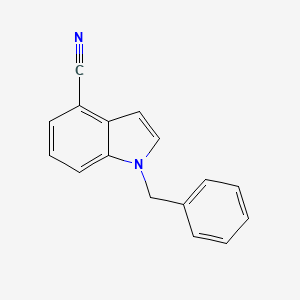

1-Benzyl-1H-indole-4-carbonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzylindole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-11-14-7-4-8-16-15(14)9-10-18(16)12-13-5-2-1-3-6-13/h1-10H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQZDFZJZXNPOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651892 | |

| Record name | 1-Benzyl-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177548-00-4 | |

| Record name | 1-Benzyl-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-1H-indole-4-carbonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 1-Benzyl-1H-indole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the rationale behind experimental methodologies and to highlight the compound's potential in various research and development endeavors.

Core Molecular Attributes

This compound is a derivative of the indole scaffold, a privileged structure in numerous natural products and pharmacologically active compounds.[1][2] The introduction of a benzyl group at the N1 position and a nitrile group at the C4 position significantly influences its electronic properties, reactivity, and biological activity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-Benzylindole | 4-Cyanoindole |

| CAS Number | 177548-00-4 | 3377-71-7 | 16136-52-0 |

| Molecular Formula | C₁₆H₁₂N₂ | C₁₅H₁₃N | C₉H₆N₂ |

| Molecular Weight | 232.28 g/mol | 207.27 g/mol | 142.15 g/mol |

| Melting Point | Data not available | 42-43 °C | 117-121 °C |

| Boiling Point | Data not available | 133-138 °C (0.3 mmHg)[1] | Data not available |

| Solubility | Data not available | Soluble in diethyl ether, ethanol[1] | Data not available |

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached through a two-step process: the synthesis of the 4-cyanoindole precursor followed by N-benzylation.

Synthesis of 4-Cyanoindole

The precursor, 4-cyanoindole, can be synthesized from 4-bromoindole via a cyanation reaction. A common and effective method is the palladium-catalyzed cyanation using zinc cyanide.

Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Bromoindole

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromoindole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Execution: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 4-cyanoindole.

Causality Behind Experimental Choices: The use of a palladium catalyst is crucial for facilitating the carbon-carbon bond formation between the aryl halide and the cyanide nucleophile. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and better handling characteristics. DMF is an excellent polar aprotic solvent for this type of reaction, effectively dissolving the reactants and facilitating the catalytic cycle.

N-Benzylation of 4-Cyanoindole

The final step involves the N-alkylation of 4-cyanoindole with benzyl bromide. This reaction is typically carried out under basic conditions to deprotonate the indole nitrogen, making it a more potent nucleophile.

Experimental Protocol: N-Benzylation of 4-Cyanoindole

-

Deprotonation: To a solution of 4-cyanoindole (1.0 eq) in a suitable aprotic solvent such as DMF or tetrahydrofuran (THF) in a flask under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

-

Activation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation of the indole nitrogen.

-

Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Quenching and Extraction: Carefully quench the reaction with water. Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.[1]

Self-Validating System: The progress of the reaction can be effectively monitored by TLC, observing the disappearance of the starting 4-cyanoindole spot and the appearance of a new, less polar product spot. The final product's identity and purity should be confirmed by spectroscopic methods as outlined in the following section.

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

Due to the lack of publicly available spectroscopic data for this compound, we present a comparative analysis with the closely related compound, 1-Benzyl-3-iodo-1H-indole-2-carbonitrile.[2] This provides a valuable reference for researchers in characterizing the target molecule.

Table 2: Comparative Spectroscopic Data

| Spectroscopic Data | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile[2] | Expected for this compound (Predicted) |

| ¹H NMR (CDCl₃) | δ 7.50 (d, 1H), 7.41-7.38 (m, 1H), 7.37-7.27 (m, 5H, Ar-H), 7.18 (dd, 2H, Ar-H), 5.51 (s, 2H, CH₂) | Aromatic protons (indole and benzyl rings) in the range of δ 7.0-7.8 ppm. A characteristic singlet for the benzylic CH₂ protons around δ 5.3-5.6 ppm. Protons on the indole ring will show characteristic coupling patterns. |

| ¹³C NMR (CDCl₃) | δ 137.4, 135.6, 129.8, 129.2 (2C), 128.5, 127.2, 127.0 (2C), 123.2, 122.6, 115.4, 113.4, 111.1, 70.6, 50.1 (CH₂) | Aromatic carbons in the range of δ 110-140 ppm. The nitrile carbon (CN) is expected around δ 115-120 ppm. The benzylic CH₂ carbon should appear around δ 50 ppm. |

| Mass Spec (HRMS-ESI) | [M+H]⁺ calcd. for C₁₆H₁₂IN₂: 359.00397; found: 359.00293 | [M+H]⁺ expected for C₁₆H₁₃N₂: 233.1073. The fragmentation pattern would likely show a prominent peak corresponding to the loss of the benzyl group. |

| IR Spectroscopy | Not available | A sharp absorption band for the nitrile (C≡N) stretching vibration is expected around 2220-2230 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. |

Reactivity Profile

The reactivity of this compound is dictated by the interplay of the indole nucleus, the benzyl group, and the nitrile functionality.

-

Indole Nucleus: The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. However, the presence of the electron-withdrawing nitrile group at C4 will deactivate the benzene portion of the indole ring towards electrophilic attack.

-

Nitrile Group: The cyano group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine.

-

N-Benzyl Group: The benzyl group is generally stable but can be cleaved under certain reductive conditions.

Caption: Key reactivity sites of this compound.

Potential Applications in Drug Discovery and Materials Science

The indole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]

-

Anticancer Research: Many indole derivatives have been investigated as potential anticancer agents. The N-benzyl group, in particular, has been shown to enhance the anti-proliferative and anti-estrogenic properties of indole-3-carbinol derivatives in human breast cancer cells.[5] The presence of the nitrile group can also contribute to biological activity and provides a handle for further chemical modification.

-

Antiviral Research: Benzyl-substituted bisindole compounds have demonstrated activity as HIV-1 fusion inhibitors.[6] This suggests that the 1-benzylindole scaffold could be a valuable starting point for the development of new antiviral agents.

-

Materials Science: Indole-based compounds are also being explored for their applications in materials science, particularly in the development of organic electronics and fluorescent probes.

Safety and Handling

Specific toxicological data for this compound is not available. However, based on the data for the related compound, 4-Benzyl-1H-indole, the following potential hazards should be considered[6]:

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

It is imperative to consult a comprehensive Safety Data Sheet (SDS) for this compound, should one become available, before handling.

Conclusion

This compound is a versatile heterocyclic compound with significant potential for further investigation. Its synthesis is achievable through established synthetic methodologies. While a complete physicochemical and toxicological profile is yet to be fully elucidated, the information available for related compounds provides a strong foundation for future research. The presence of the privileged indole scaffold, combined with the reactive nitrile functionality and the N-benzyl group, makes this molecule a promising candidate for the development of novel therapeutic agents and advanced materials. Further studies are warranted to fully explore its chemical and biological properties.

References

-

Heaney, H.; Ley, S. V. 1-benzylindole. Org. Synth.1974 , 54, 58. [Link]

-

Batool, Z.; Ullah, S.; Khan, A.; Siddiqui, F.; Nadeem, S.; Alshammarie, A.; Albekairi, N. A.; Talib, R.; Al-Harrasi, A.; Shafiq, Z. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Adv.2024 , 14, 25030-25044. [Link]

-

Owolabi, B. J.; Omoqui, T. H.; Obafemi, C. A. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Int. J. Res. Sci. Innov.2024 , XI, 16-22. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 19800125, 4-Benzyl-1H-indole. [Link]

-

Hrizi, A.; Cailler, M.; Romdhani-Younes, M.; Carcenac, Y.; Thibonnet, J. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules2021 , 26, 5287. [Link]

-

Trofimov, A. I.; Sobenina, L. N.; Demenev, A. P.; Mikhaleva, A. I. 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Molbank2023 , 2023, M1553. [Link]

-

Bansal, Y.; Sethi, P.; Bansal, G. Synthesis of Medicinally Important Indole Derivatives: A Review. Curr. Org. Synth.2018 , 15, 4-25. [Link]

-

ResearchGate. Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. [Link]

-

Abdel-Wahab, B. F.; Mohamed, H. A.; El-Sayed, W. A.; Aly, A. A. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. J. Saudi Chem. Soc.2014 , 18, 71-77. [Link]

-

Lehr, M.; Ghomian, A.; Steinhilber, D. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Med. Chem.2023 , 14, 1406-1420. [Link]

-

Khan, I.; Zaib, S.; Batool, S.; Abbas, N.; Ashraf, Z.; Iqbal, J.; Al-Harrasi, A. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Bioorg. Chem.2019 , 85, 424-431. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 96913, 1-Benzylindole. [Link]

-

Safe, S.; Qin, C.; McDougal, A. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. Carcinogenesis2000 , 21, 1881-1887. [Link]

-

Tilley, J. W.; Danho, W.; Lovey, K.; Wagner, R.; Swistok, J.; Makofske, R.; Michalewsky, J.; Triscari, J.; Nelson, D.; Weatherford, S. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. J. Med. Chem.1994 , 37, 24-33. [Link]

-

University of Rochester. Copies of 1H, 13C, 19F NMR spectra. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 4. researchgate.net [researchgate.net]

- 5. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Benzyl-1H-indole | C15H13N | CID 19800125 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Benzyl-1H-indole-4-carbonitrile (CAS No. 177548-00-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Benzyl-1H-indole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging established synthetic methodologies and analytical data from closely related analogues, this document serves as a robust resource for researchers engaged in the synthesis, characterization, and application of novel indole derivatives.

Introduction: The Strategic Value of the 4-Cyanoindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals with a vast range of biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. The introduction of a nitrile (cyano) group, particularly at the 4-position of the indole ring, adds another layer of strategic importance. The cyano group is a versatile synthetic handle that can be transformed into other functional groups such as amines, amides, and carboxylic acids. Furthermore, the nitrile moiety itself is a key pharmacophoric element, known for its ability to act as a hydrogen bond acceptor and to modulate the physicochemical properties of a molecule, often enhancing metabolic stability and cell permeability.

The N-benzylation of the indole nitrogen serves to protect the N-H group from undesired reactions and introduces a lipophilic benzyl moiety that can probe deeper into hydrophobic pockets of target proteins, making this compound a valuable building block for creating complex molecular architectures aimed at various therapeutic targets.

Physicochemical and Safety Profile

While specific experimental data for this compound is not widely published, its properties can be reliably estimated based on its structure and data from its immediate precursor, 1H-indole-4-carbonitrile.

Predicted Physicochemical Properties

| Property | Value | Source / Basis |

| CAS Number | 177548-00-4 | - |

| Molecular Formula | C₁₆H₁₂N₂ | Calculated |

| Molecular Weight | 232.28 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Analogy |

| Melting Point | > 121 °C | Extrapolated from precursor[3] |

| Boiling Point | > 300 °C (Predicted) | Analogy |

| logP | ~3.5 (Predicted) | Calculated based on precursor and benzyl group addition |

Safety and Handling

The safety profile is inferred from the known hazards of its precursor, 1H-indole-4-carbonitrile[3]. As a potent, biologically active compound, it should be handled with appropriate care in a controlled laboratory environment.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Precautionary Measures: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed information, consult the Safety Data Sheet (SDS) of the precursor, 1H-Indole-4-carbonitrile (CAS 16136-52-0)[3].

Synthesis and Purification

The most direct and logical synthesis of this compound involves the N-alkylation of the commercially available starting material, 1H-indole-4-carbonitrile. This approach is efficient and leverages well-established reaction mechanisms.

Primary Synthetic Pathway: N-Benzylation

The core of this synthesis is the deprotonation of the indole nitrogen, which is weakly acidic, followed by nucleophilic attack on an electrophilic benzyl source, typically benzyl bromide. Sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is a standard and highly effective base for this transformation, ensuring complete deprotonation and driving the reaction to completion.[1][4]

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of indole derivatives.[1][4]

-

Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF).

-

Causality: An inert atmosphere and anhydrous conditions are critical as NaH reacts violently with water. DMF is an excellent solvent for both the indole salt and the subsequent SN2 reaction.

-

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of 1H-indole-4-carbonitrile (1.0 equivalent) in anhydrous DMF dropwise.

-

Causality: The dropwise addition at low temperature helps to control the exothermic reaction and the evolution of hydrogen gas.

-

-

Anion Formation: After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. The cessation of gas evolution and the formation of a clear solution or a fine suspension indicates the formation of the sodium salt of the indole.

-

Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Causality: Using a slight excess of the alkylating agent ensures full conversion of the indole anion. The reaction is again cooled to manage any exothermicity.

-

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Causality: The NH₄Cl quench neutralizes any unreacted NaH. The aqueous work-up removes DMF and inorganic salts.

-

-

Extraction & Drying: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure this compound.

Synthesis of the Precursor: 1H-Indole-4-carbonitrile

For researchers wishing to synthesize the starting material, two primary, high-yield strategies are prevalent in the literature: the Sandmeyer reaction and Palladium-catalyzed cyanation.

Caption: Major synthetic routes to the key 1H-indole-4-carbonitrile intermediate.

-

Sandmeyer Reaction: This classic transformation involves the diazotization of 4-aminoindole using sodium nitrite and a strong acid, followed by displacement of the resulting diazonium salt with copper(I) cyanide.[5][6][7] This method is robust and provides a reliable route to the desired nitrile.

-

Palladium-Catalyzed Cyanation: A more modern approach involves the cross-coupling of a 4-haloindole (e.g., 4-bromoindole) with a cyanide source.[8][9][10] Catalytic systems often use palladium acetate or other palladium sources with various ligands, and non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) are often preferred for their safety and ease of handling.[11][12]

Analytical Characterization

The identity and purity of this compound would be confirmed using a combination of standard analytical techniques. The expected data, based on analogous structures, are summarized below.[1][13]

| Technique | Expected Characteristics |

| ¹H NMR | - Benzyl CH₂: A characteristic singlet around δ 5.5 ppm. - Aromatic Protons: Complex multiplets in the aromatic region (δ 7.0-7.8 ppm) corresponding to the indole and benzyl rings. The protons on the indole ring will show distinct coupling patterns. |

| ¹³C NMR | - Nitrile Carbon (C≡N): A quaternary peak in the range of δ 115-120 ppm. - Benzyl CH₂: A peak around δ 50 ppm. - Aromatic Carbons: Multiple signals in the aromatic region (δ 110-140 ppm). |

| IR Spectroscopy | - Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹. - C-H Aromatic Stretch: Absorptions above 3000 cm⁻¹. - C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region. |

| Mass Spec. (HRMS) | - [M+H]⁺: Expected m/z of 233.1073 for C₁₆H₁₃N₂⁺. |

Potential Applications in Drug Discovery

This compound is a scaffold with high potential in drug discovery programs, particularly those targeting the central nervous system (CNS) and oncology.

-

CNS Targets: The indole scaffold is a well-known feature in molecules targeting serotonin, dopamine, and other neurotransmitter receptors. Cyanoindole derivatives, in particular, have been investigated as selective ligands for dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders.

-

Enzyme Inhibition: The planar indole ring can engage in π-stacking interactions within enzyme active sites, while the benzyl group can access hydrophobic regions. The nitrile can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

-

Synthetic Intermediate: As a functionalized building block, this molecule is an ideal starting point for further elaboration. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening up a wide array of subsequent chemical transformations to build molecular libraries for high-throughput screening.

References

-

Hrizi, A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(23), 5562. [Link]

-

Oakwood Chemical. (n.d.). 1H-Indole-4-carbonitrile. Oakwood Chemical. Retrieved January 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

-

Zhang, Y., et al. (2014). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Chemical Communications, 50(74), 10894-10896. [Link]

- Shukla, V. G., et al. (2005). N-alkylation of indole derivatives.

-

Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510. [Link]

-

Chem LibreTexts. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Chem LibreTexts. Retrieved January 25, 2026, from [Link]

-

Le, H. V., et al. (2021). MnFe2O4 Nanoparticles‐Catalyzed C3‐Alkylation of Indoles with Benzyl Alcohols under Solvent‐Free Conditions. ChemistrySelect, 6(31), 8031-8035. [Link]

-

Holzgrabe, U., et al. (2017). 7-Iodo-1H-indole-3-carbonitrile. Molbank, 2017(2), M940. [Link]

-

OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. OrganicChemGuide. Retrieved January 25, 2026, from [Link]

-

Anderson, K. W., et al. (2012). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 51(46), 11529-11533. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-benzylation. Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

-

Hrizi, A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. [Link]

-

Reddy, V. R., et al. (2022). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 58(84), 11841-11844. [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 4-Hydroxy-1H-indole-3-acetonitrile (HMDB0038462). HMDB. Retrieved January 25, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Indole-4-carboxaldehyde (CAS 1074-86-8). Cheméo. Retrieved January 25, 2026, from [Link]

-

Hrizi, A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Retrieved January 25, 2026, from [Link]

-

Hartwig, J. F., et al. (2007). Palladium-Catalyzed C3-Benzylation of Indoles. The Journal of Organic Chemistry, 72(15), 5683-5691. [Link]

-

Anbarasan, P., et al. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40(10), 5049-5067. [Link]

-

Organic Syntheses. (2015). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 92, 340-353. [Link]

-

Yoshida, K., et al. (2008). ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. Heterocycles, 76(1), 563-568. [Link]

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 719-736. [Link]

-

The Journal of Organic Chemistry. (n.d.). Ahead of Print. ACS Publications. Retrieved January 25, 2026, from [Link]

Sources

- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1H-Indole-4-carbonitrile [oakwoodchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 12. orgsyn.org [orgsyn.org]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of 1-Benzyl-1H-indole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-Benzyl-1H-indole-4-carbonitrile, a compound of interest in medicinal chemistry and materials science. This document outlines a robust synthetic pathway, details the expected spectroscopic characteristics for structural elucidation, and presents a complete workflow for its characterization. By integrating established chemical principles with data from analogous structures, this guide serves as a vital resource for researchers engaged in the synthesis and application of novel indole derivatives.

Introduction and Significance

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a cyano group at the 4-position and a benzyl group at the 1-position of the indole ring system can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile. These modifications can, in turn, influence its binding affinity to biological targets and its potential as a therapeutic agent or a functional organic material. This compound, with its unique substitution pattern, represents a valuable target for synthetic exploration and biological screening.

Proposed Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from 4-cyanoindole. The proposed pathway involves the N-benzylation of the indole nitrogen, a common and high-yielding reaction.

Synthetic Pathway Overview

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

Materials:

-

4-Cyanoindole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Benzyl bromide

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-cyanoindole (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indole should result in a clear solution.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Rationale: The use of a strong base like sodium hydride is necessary to deprotonate the indole nitrogen, forming a nucleophilic anion. DMF is an excellent polar aprotic solvent for this type of reaction. The subsequent nucleophilic attack on benzyl bromide proceeds via an S_N2 mechanism to yield the desired N-benzylated product. This method is a widely applicable and effective procedure for the N-alkylation of indoles.[1]

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Based on data from structurally similar compounds, such as 1-benzyl-3-iodo-1H-indole-2-carbonitrile, the following spectral characteristics are predicted.[2]

| Predicted ¹H NMR Data (in CDCl₃, 400 MHz) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~7.6-7.5 | d |

| ~7.4-7.2 | m |

| ~7.1 | d |

| ~7.0 | d |

| ~5.4 | s |

| Predicted ¹³C NMR Data (in CDCl₃, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~137 | C (Quaternary, Benzyl) |

| ~136 | C (Quaternary, Indole) |

| ~130-127 | CH (Aromatic) |

| ~125 | C (Quaternary, Indole) |

| ~124-120 | CH (Aromatic) |

| ~118 | C≡N |

| ~115 | C (Quaternary, Indole) |

| ~110 | CH (Aromatic) |

| ~105 | C (Quaternary, Indole) |

| ~50 | CH₂ (Benzyl) |

To further validate the structure, 2D NMR experiments such as HSQC and HMBC would be invaluable. The HMBC spectrum, in particular, would confirm the connectivity between the benzylic protons and the indole nitrogen, as well as the correlations between the protons on the indole ring and the cyano-substituted carbon.

Caption: Expected key long-range (HMBC) correlations for this compound.

Infrared (IR) Spectroscopy

The IR spectrum will provide crucial information about the functional groups present in the molecule.

| Predicted IR Absorption Frequencies | |

| Frequency (cm⁻¹) | Functional Group |

| ~2220-2230 | C≡N stretch (strong) |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600, 1495, 1450 | Aromatic C=C skeletal vibrations |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the synthesized compound.

-

Expected Molecular Ion ([M+H]⁺): 233.1073 (for C₁₆H₁₃N₂)

-

Key Fragmentation Pattern: A significant fragment would be the loss of the benzyl group, resulting in a peak corresponding to the 4-cyanoindole cation.

Comprehensive Characterization Workflow

The following workflow ensures the identity, purity, and structural integrity of the synthesized this compound.

Caption: A self-validating workflow for the characterization of this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and structural elucidation of this compound. By following the detailed protocols and analytical workflows presented herein, researchers can confidently prepare and characterize this promising compound for further investigation in drug discovery and materials science. The predictive nature of the spectroscopic data, grounded in the analysis of similar structures, offers a reliable roadmap for structural confirmation.

References

-

Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 19800125, 4-Benzyl-1H-indole. Retrieved from [Link]

-

Bénéchie, T., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(10), 2353. [Link]

-

Al-Douh, M. H., et al. (2008). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Indonesian Journal of Chemistry, 8(2). [Link]

Sources

An In-Depth Technical Guide to 1-Benzyl-1H-indole-4-carbonitrile (C₁₆H₁₂N₂)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Benzyl-1H-indole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a nitrile group offers a versatile handle for further chemical modification and potential interaction with biological targets. This document details the synthesis, characterization, and potential applications of this specific indole derivative, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of the Indole Nucleus in Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[1] It is present in a vast array of natural products, pharmaceuticals, and agrochemicals, exhibiting a wide spectrum of biological activities.[2] The indole scaffold's structural versatility and ability to mimic protein structures make it an exceptional moiety in drug design.[3]

The introduction of a cyano (-CN) group, as seen in this compound, further enhances the molecule's potential. The nitrile group is a bioisostere for various functional groups and can participate in hydrogen bonding, dipole-dipole interactions, and covalent bonding with biological targets. It is also a valuable synthetic intermediate for the preparation of other functional groups such as amines, carboxylic acids, and tetrazoles.

This guide will focus on the synthesis of this compound, beginning with the preparation of the key intermediate, 4-cyanoindole, followed by the N-benzylation step.

Synthesis of this compound

The synthesis of the title compound is most efficiently achieved in a two-step sequence: the preparation of the 4-cyanoindole precursor, followed by its N-benzylation.

Step 1: Synthesis of the Precursor, 4-Cyanoindole

4-Cyanoindole serves as the foundational building block for the target molecule.[4] It can be synthesized through several routes, with two common methods being the palladium-catalyzed cyanation of 4-bromoindole and the Sandmeyer reaction of 4-aminoindole.[5] The palladium-catalyzed approach is often preferred due to its milder conditions and functional group tolerance.[6]

This protocol outlines a robust method for the synthesis of 4-cyanoindole from the readily available 4-bromoindole.

Reaction Scheme:

Caption: Palladium-catalyzed cyanation of 4-bromoindole.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromoindole | 196.04 | 1.0 g | 5.10 |

| Zinc Cyanide (Zn(CN)₂) | 117.43 | 359 mg | 3.06 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 295 mg | 0.255 |

| Anhydrous N,N-Dimethylformamide (DMF) | - | 20 mL | - |

Procedure:

-

To an oven-dried Schlenk flask, add 4-bromoindole (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Purge the flask with argon for 15 minutes to ensure an inert atmosphere.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-cyanoindole.

Causality Behind Experimental Choices: The use of a palladium catalyst, specifically Pd(PPh₃)₄, is crucial for the carbon-carbon bond formation between the aryl bromide and the cyanide source.[7] Zinc cyanide is a commonly used and relatively safe source of cyanide for these reactions.[8] The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst. DMF is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction at an elevated temperature.

Step 2: N-Benzylation of 4-Cyanoindole

The N-alkylation of indoles is a fundamental transformation.[9] A highly reliable and scalable method for the N-benzylation of indoles utilizes a strong base in a polar aprotic solvent, as detailed in Organic Syntheses.[9] This procedure is adapted here for the synthesis of this compound.

Reaction Scheme:

Caption: N-Benzylation of 4-cyanoindole.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Cyanoindole | 142.15 | 1.0 g | 7.03 |

| Potassium Hydroxide (KOH) | 56.11 | 1.58 g | 28.12 |

| Benzyl Bromide | 171.04 | 2.4 g (1.67 mL) | 14.06 |

| Dimethyl Sulfoxide (DMSO) | - | 30 mL | - |

Procedure:

-

To a 100 mL Erlenmeyer flask equipped with a magnetic stirring bar, add dimethyl sulfoxide (DMSO) and crushed potassium hydroxide pellets (4.0 eq).

-

Stir the mixture at room temperature for 5 minutes.

-

Add 4-cyanoindole (1.0 eq) to the mixture and continue stirring for 45 minutes to form the indolide anion.

-

Add benzyl bromide (2.0 eq) to the reaction mixture. An ice-water bath can be used to moderate any exothermic reaction.

-

Stir the mixture for an additional 45 minutes.

-

Dilute the reaction mixture with 60 mL of water.

-

Extract the product with three 30 mL portions of diethyl ether.

-

Wash each ether layer with three 15 mL portions of water.

-

Combine the organic layers and dry over anhydrous calcium chloride.

-

Remove the solvent under reduced pressure.

-

The excess benzyl bromide can be removed by distillation at reduced pressure.

-

The resulting crude product can be purified by recrystallization from ethanol or by column chromatography to yield this compound.

Causality Behind Experimental Choices: Potassium hydroxide is a strong base that deprotonates the indole nitrogen to form a nucleophilic indolide anion. DMSO is an excellent solvent for this reaction as it is polar aprotic and effectively solvates the potassium cation, enhancing the nucleophilicity of the indolide. A slight excess of benzyl bromide is used to ensure complete conversion of the starting material. The aqueous workup is designed to remove the DMSO, excess base, and inorganic salts.

Physicochemical and Spectroscopic Characterization

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physicochemical Properties:

| Property | Value | Source/Basis |

| CAS Number | 177548-00-4 | [10] |

| Molecular Formula | C₁₆H₁₂N₂ | - |

| Molecular Weight | 232.28 g/mol | [10] |

| Appearance | Expected to be a crystalline solid | Analogy to similar compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General solubility of N-benzylated indoles |

Spectroscopic Data (Predicted):

The following are predicted spectroscopic characteristics based on the structure and data from similar compounds like 1-benzylindole and other substituted indole-carbonitriles.[2][11][12][13]

-

¹H NMR:

-

Benzyl CH₂: A singlet around δ 5.3-5.5 ppm.

-

Benzyl Aromatic Protons: Multiplets in the range of δ 7.2-7.4 ppm.

-

Indole Protons: The protons on the indole ring will be in the aromatic region (δ 7.0-8.0 ppm). The exact shifts will be influenced by the electron-withdrawing nature of the cyano group at the 4-position.

-

-

¹³C NMR:

-

Benzyl CH₂: A signal around δ 50-52 ppm.

-

Nitrile Carbon (-CN): A signal in the range of δ 117-120 ppm.

-

Aromatic Carbons: Signals in the range of δ 110-140 ppm.

-

-

Infrared (IR) Spectroscopy:

-

Nitrile Stretch (νC≡N): A sharp, medium-intensity peak around 2220-2230 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the fingerprint region (1450-1600 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 232.

-

Major Fragment: A prominent peak at m/z = 91, corresponding to the benzyl cation ([C₇H₇]⁺).

-

Potential Applications in Drug Development

While specific biological activity data for this compound is limited in the public domain, the structural motifs present suggest several promising avenues for investigation.

-

Anticancer Activity: Many indole derivatives exhibit potent anticancer properties by targeting various cellular pathways.[3] For instance, 1-benzyl-indole-3-carbinol, a related compound, has shown enhanced anti-proliferative and anti-estrogenic properties in human breast cancer cells.[14] The nitrile group can also contribute to the biological activity of anticancer agents.

-

Antiviral Activity: 1H-benzylindole analogues have been identified as a novel series of HIV integrase inhibitors.[15][16] This suggests that the core scaffold of this compound could be a starting point for the development of new antiviral agents.

-

Enzyme Inhibition: The indole nucleus is a versatile scaffold for designing enzyme inhibitors. The specific substitution pattern of this compound could be explored for its potential to inhibit various enzymes implicated in disease, such as kinases or proteases.

The 4-cyano group provides a strategic point for further derivatization, allowing for the generation of a library of compounds for high-throughput screening against a variety of biological targets.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for this compound. However, based on the safety information for related compounds such as benzyl cyanide and 4-benzyl-1H-indole, the following precautions are recommended:[4][15][17][18][19]

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Toxicity: Compounds containing a benzyl group and a nitrile group should be handled with care. Benzyl cyanide is toxic if swallowed, in contact with skin, or if inhaled.[19] 4-Benzyl-1H-indole is harmful if swallowed and causes skin and eye irritation.[4]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

A thorough risk assessment should be conducted before handling this compound.

Conclusion

This compound is a synthetically accessible indole derivative with significant potential in the field of drug discovery. Its synthesis can be reliably achieved through a two-step process involving the formation of 4-cyanoindole followed by N-benzylation. The presence of the versatile nitrile group, coupled with the privileged indole scaffold, makes this compound an attractive starting point for the development of novel therapeutic agents. Further biological evaluation is warranted to fully explore its potential in various disease areas.

References

- Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58. doi:10.15227/orgsyn.054.0058

- Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. doi:10.3390/molecules26175287

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

- Fors, B. P., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 122-125. doi:10.1021/ol503373d

-

An efficient palladium-catalyzed cyanation of aryl bromides has been demonstrated using a readily accessible and redox-active electrophilic cyanating reagent. (n.d.). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

- Riby, J. E., Xue, L., Chatterji, U., Bjeldanes, E. L., Firestone, G. L., & Bjeldanes, L. F. (2008). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. Carcinogenesis, 29(12), 2363-2369. doi:10.1093/carcin/bgn224

- B. P. Fors, D. A. Watson, G. A. Molander, S. L. Buchwald. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 133(44), 17799-17805.

-

Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ProQuest. Retrieved January 25, 2026, from [Link]

-

4-Benzyl-1H-indole. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). MDPI. Retrieved January 25, 2026, from [Link]

-

Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. (2020). Asian Publication Corporation. Retrieved January 25, 2026, from [Link]

-

BENZYL CYANIDE FOR SYNTHESIS MSDS. (2015). Loba Chemie. Retrieved January 25, 2026, from [Link]

-

Synthesis of 5-Bromo Indole. (n.d.). Erowid. Retrieved January 25, 2026, from [Link]

-

Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. (n.d.). Cole-Parmer. Retrieved January 25, 2026, from [Link]

-

Sandmeyer Reaction. (2021). YouTube. Retrieved January 25, 2026, from [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

-

4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (2023). Molbank. Retrieved January 25, 2026, from [Link]

-

Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. (2024). Journal of Chemical Health Risks. Retrieved January 25, 2026, from [Link]

-

Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

1 Product Identification Synonyms: Benzeneacetonitrile; Benzyl cyanide. (n.d.). Kasturi Aromatics. Retrieved January 25, 2026, from [Link]

- Preclinical evaluation of 1H-benzylindole derivatives as novel human immunodeficiency virus integrase strand transfer inhibitors. (2008). Antimicrobial Agents and Chemotherapy, 52(8), 2897-2908. doi:10.1128/AAC.00160-08

-

1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. (n.d.). EPrints USM. Retrieved January 25, 2026, from [Link]

-

Synthesis of 1,2-Disubstituted Indoles from α-Aminonitriles and 2- Halobenzyl Halides. (n.d.). AWS. Retrieved January 25, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 4. 4-Benzyl-1H-indole | C15H13N | CID 19800125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. eprints.usm.my [eprints.usm.my]

- 13. Benzyl ether(103-50-4) IR Spectrum [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Preclinical Evaluation of 1H-Benzylindole Derivatives as Novel Human Immunodeficiency Virus Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preclinical evaluation of 1H-benzylindole derivatives as novel human immunodeficiency virus integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.de [fishersci.de]

- 18. kasturiaromatics.com [kasturiaromatics.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

Navigating the Solubility Landscape of 1-Benzyl-1H-indole-4-carbonitrile: A Technical Guide for Drug Development Professionals

Abstract

Solubility is a critical determinant of a compound's developability, impacting everything from formulation and bioavailability to in vitro assay performance. This in-depth technical guide addresses the solubility of 1-Benzyl-1H-indole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive public domain data on this specific molecule, this whitepaper provides a robust framework for understanding and predicting its solubility in organic solvents. By dissecting its molecular architecture and leveraging structure-property relationships of analogous compounds, we offer a predictive analysis to guide solvent selection. Furthermore, we present a comprehensive, step-by-step experimental protocol for the empirical determination of its solubility, ensuring researchers can generate reliable and reproducible data. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this compound and similar novel chemical entities.

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper. A compound's ability to dissolve in a given solvent system governs its formulation possibilities, its absorption and distribution in biological systems, and the very feasibility of conducting accurate biological assays. Indole derivatives, a prominent scaffold in medicinal chemistry, often present unique solubility challenges due to their rigid, aromatic nature.[1] This guide focuses on a specific, functionalized indole, this compound, providing a predictive and practical approach to understanding its behavior in organic solvents.

Molecular Structure Analysis and Predicted Solubility Profile

The structure of this compound is characterized by three key features: the core indole ring system, a benzyl group at the N1 position, and a nitrile (carbonitrile) group at the C4 position.

-

The Indole Core: The bicyclic aromatic structure of indole is inherently nonpolar and hydrophobic.[2] This core contributes to its generally poor aqueous solubility but suggests a preference for organic solvents.[3]

-

The N-Benzyl Group: The addition of a benzyl group significantly increases the molecule's size and lipophilicity. This large, nonpolar substituent will further favor solubility in nonpolar organic solvents and decrease solubility in polar, protic solvents like water and lower-alcohols.[4]

-

The C4-Nitrile Group: The nitrile group (–C≡N) is a polar functional group due to the electronegativity difference between carbon and nitrogen.[5] This polarity can enhance solubility in polar aprotic solvents that can engage in dipole-dipole interactions. The nitrile group's ability to act as a hydrogen bond acceptor, albeit a weak one, may also slightly improve solubility in protic solvents compared to a completely nonpolar analogue.[6] However, the overall impact of the nitrile group on solubility is often modest and can be overshadowed by the larger hydrophobic regions of the molecule.[7][8]

Predicted Solubility Trends:

Based on this analysis, the following solubility trends for this compound can be predicted:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), which can effectively solvate both the polar nitrile group and the aromatic rings. Chlorinated solvents like dichloromethane (DCM) and chloroform are also likely to be good solvents.

-

Moderate Solubility: Expected in polar protic solvents like ethanol, methanol, and isopropanol. While the nitrile and indole nitrogen can act as hydrogen bond acceptors, the large benzyl group will limit extensive solvation. Ethers like tetrahydrofuran (THF) and diethyl ether, and esters like ethyl acetate, are also expected to provide moderate solubility.

-

Low to Insoluble: Expected in nonpolar aliphatic solvents such as hexane and cyclohexane. The molecule's polarity, primarily from the nitrile group, will hinder its dissolution in these solvents. It is also predicted to be poorly soluble in water.

This predictive analysis provides a rational starting point for solvent screening and formulation development.

Quantitative Solubility Determination: An Experimental Protocol

To obtain definitive solubility data, empirical determination is essential. The following protocol outlines a robust method for measuring the equilibrium solubility of this compound in various organic solvents. This method is designed to be self-validating by ensuring that equilibrium is reached and that the analytical technique is appropriate for the concentration range.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

Experimental Workflow

The following diagram, rendered in DOT language, illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation of Slurries:

-

Add an excess amount of this compound to several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately dispense a known volume of the selected organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries for a predetermined period to allow the system to reach equilibrium. A common practice is to take measurements at 24 and 48 hours. If the concentrations are consistent, equilibrium has likely been reached.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials to further pellet the solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates that could artificially inflate the solubility measurement.

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the calibration curve.

-

-

Quantification by HPLC:

-

Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a series of calibration standards of known concentrations.

-

Analyze the calibration standards and the prepared samples by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a result of the interplay between its intrinsic properties and the characteristics of the solvent. The following diagram illustrates the key molecular interactions that govern this process.

Caption: Key Molecular Interactions Governing Solubility.

The principle of "like dissolves like" is the cornerstone of solubility prediction. Solvents that share similar polarity and hydrogen bonding capabilities with the solute will generally be more effective at dissolving it. For this compound, the large nonpolar surface area of the indole and benzyl groups dictates a preference for solvents that can accommodate these structures through van der Waals forces. The polar nitrile group, while important, is a smaller contributor to the overall molecular properties. Therefore, solvents that can balance the solvation of both the nonpolar and polar regions of the molecule will exhibit the highest dissolving power.

Conclusion and Future Directions

While specific, publicly available solubility data for this compound is currently lacking, a systematic approach based on its molecular structure provides a strong predictive framework for its behavior in common organic solvents. This guide has detailed the rationale for expecting higher solubility in polar aprotic and chlorinated solvents, and moderate to low solubility in polar protic and nonpolar aliphatic solvents, respectively.

For drug development professionals, the provided experimental protocol offers a reliable and robust method for generating the precise solubility data necessary for informed decision-making in formulation, screening, and preclinical development. As this compound and its analogues continue to be explored for their therapeutic potential, the generation and dissemination of such fundamental physicochemical data will be invaluable to the scientific community.

References

-

Organic Syntheses Procedure. (n.d.). 1-benzylindole. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Nitrile. Retrieved from [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

-

ACS Publications. (2021). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 15). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

YouTube. (2024, May 6). Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified!. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Isoquinoline. Retrieved from [Link]

-

PubMed. (2021). Recent Advances on Direct Functionalization of Indoles in Aqueous Media. Retrieved from [Link]

-

National Center for Biotechnology Information. (2005). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

-

ResearchGate. (2021). Application of Nitrile in Drug Design. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Retrieved from [Link]

-

ResearchGate. (2014). Replacing benzyl chloride with benzyl alcohol in heterogeneous catalytic benzylation of aromatic compounds. Retrieved from [Link]

-

Turito. (2022, September 5). Nitriles - Structure, Properties Reactions, and Uses. Retrieved from [Link]

-

IJMRSETM. (2020). Heterocyclic Compounds and Their Significance. Retrieved from [Link]

-

PubMed. (2018). Synthesis of Highly Functionalized Indoles and Indolones via Selectivity-Switchable Olefinations. Retrieved from [Link]

-

Journal of Basic and Clinical Pharmacy. (2016). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Retrieved from [Link]

-

RSC Publishing. (2018). C4–H indole functionalisation: precedent and prospects. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

-

PubChem. (n.d.). 1-benzyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzylindole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-benzyl-1h-indole (C15H13N). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijmrsetm.com [ijmrsetm.com]

- 3. mdpi.com [mdpi.com]

- 4. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]

discovery and history of indole-4-carbonitrile derivatives

An In-depth Technical Guide to the Discovery and History of Indole-4-carbonitrile Derivatives

Abstract

The indole-4-carbonitrile scaffold has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique electronic properties and synthetic versatility have established it as a privileged structure in the design of targeted therapeutics. This guide provides a comprehensive exploration of the discovery, history, and evolving applications of indole-4-carbonitrile derivatives. We will trace the timeline from the initial synthetic challenges to the development of robust, scalable methodologies. Furthermore, this document will delve into the mechanistic role of these derivatives in modulating key biological pathways, with a particular focus on their success in the development of PARP and kinase inhibitors. Detailed protocols and workflow visualizations are provided to offer researchers and drug development professionals both a historical perspective and a practical framework for future innovation.

Introduction: The Strategic Importance of the C4-Cyano Group on the Indole Nucleus

The indole ring is a ubiquitous feature in thousands of natural products and synthetic drugs, prized for its ability to participate in hydrogen bonding and π-stacking interactions with biological targets. While functionalization at most positions on the indole ring is well-established, the C4 position has historically presented a greater synthetic challenge. The introduction of a cyano group at this specific position to form indole-4-carbonitrile imparts a unique set of physicochemical properties that have proven highly advantageous in drug design.

The electron-withdrawing nature of the nitrile:

-

Modulates the pKa of the indole N-H, influencing its hydrogen bonding capabilities.

-

Acts as a versatile synthetic handle for further chemical modifications.

-

Can serve as a key pharmacophoric element, engaging in specific interactions with enzyme active sites.

This guide will illuminate the journey of this specific scaffold, from its initial synthesis to its current status as a key component in clinically approved medicines.

Chapter 1: The Genesis of Indole-4-carbonitrile - Early Discoveries and Synthetic Milestones

The history of indole-4-carbonitrile is not one of a single, sudden discovery, but rather an evolution of synthetic chemistry overcoming the challenges of regioselectivity. Early indole syntheses, such as the Fischer and Bartoli methods, often yielded mixtures of isomers, making the isolation of the pure 4-substituted product difficult and low-yielding.

A significant breakthrough came with the advent of modern cross-coupling chemistry. The development of palladium-catalyzed cyanation reactions, particularly using 4-bromo or 4-iodoindole as a starting material, revolutionized access to this scaffold. These methods provided a direct and high-yielding route to the desired isomer, transforming indole-4-carbonitrile from a chemical curiosity into a readily accessible building block for medicinal chemists. This transition was a critical inflection point, paving the way for its widespread adoption in drug discovery programs.

Chapter 2: Emergence as a Privileged Scaffold in Drug Discovery

The true potential of the indole-4-carbonitrile core was realized with its incorporation into molecules targeting Poly (ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA single-strand break repair. The discovery that certain indole-4-carbonitrile derivatives were potent PARP inhibitors marked a pivotal moment. This was exemplified by the work of researchers who identified that the 4-cyano-1H-indole moiety could serve as a bioisosteric replacement for the benzamide group found in earlier generations of PARP inhibitors. This structural modification was key to improving the potency and pharmacological properties of these compounds.

The success in the PARP inhibitor space spurred broader interest, and the scaffold was subsequently explored for its utility against other important drug targets, most notably protein kinases.

Chapter 3: Key Therapeutic Targets and Mechanistic Insights

PARP Inhibition and Synthetic Lethality

PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The mechanism, known as synthetic lethality, relies on the principle that while a normal cell can survive the loss of either PARP or BRCA function, the simultaneous loss of both is catastrophic, leading to targeted cancer cell death.

Indole-4-carbonitrile derivatives have been instrumental in this field. The 4-cyano group often acts as a key hydrogen bond acceptor, mimicking the interactions of the nicotinamide ribose portion of the NAD+ substrate in the enzyme's active site. This interaction is crucial for the high-affinity binding and potent inhibition observed in many compounds within this class.

Below is a diagram illustrating the central role of PARP in DNA repair and the concept of synthetic lethality.

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Kinase Inhibition

The indole scaffold is a well-known "hinge-binder" in kinase inhibitors, forming key hydrogen bonds with the kinase hinge region. The indole-4-carbonitrile motif has been successfully incorporated into inhibitors of various kinases, including Janus kinases (JAKs). In these applications, the 4-cyano group can serve multiple roles: acting as a hydrogen bond acceptor, filling a specific pocket, or tuning the overall electronic properties of the molecule to optimize potency and selectivity.

Chapter 4: Synthetic Strategies and Methodologies

The reliable synthesis of indole-4-carbonitrile derivatives is crucial for their exploration and development. The following section provides a detailed, validated protocol for a key transformation.

Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Bromo-1H-indole

This protocol describes a common and efficient method for synthesizing the core indole-4-carbonitrile scaffold.

Objective: To convert 4-bromo-1H-indole into 1H-indole-4-carbonitrile using a palladium catalyst.

Reagents & Materials:

-

4-Bromo-1H-indole

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-bromo-1H-indole (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the 4-bromo-1H-indole.

-

Heating: Stir the reaction mixture and heat to 120 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 1H-indole-4-carbonitrile.

Data Summary Table

| Parameter | Value/Condition | Rationale |

| Catalyst | Pd₂(dba)₃ / dppf | Provides a stable and active Pd(0) species for oxidative addition. |

| Cyanide Source | Zn(CN)₂ | Less toxic and moisture-sensitive than other cyanide sources like KCN. |

| Solvent | DMF | High boiling point allows for necessary reaction temperature. |

| Temperature | 120 °C | Ensures efficient transmetalation and reductive elimination steps. |

| Stoichiometry | Zn(CN)₂ (0.6 eq) | Provides both cyano groups to the reaction, making it atom-economical. |

The following diagram outlines the general workflow for the synthesis and purification process.

Caption: Experimental workflow for synthesis and purification.

Conclusion and Future Outlook